5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Molecular Formula: C₁₁H₁₂BrN₃O Molecular Weight: 282.141 g/mol (monoisotopic mass: 281.016374) . Structural Features: This compound consists of a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 5 and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1. The THP group enhances solubility and stability during synthetic processes, a common strategy in medicinal chemistry to improve pharmacokinetic properties .
The THP group is likely introduced using dihydropyran under acidic conditions .
Applications: Pyrazolo[3,4-b]pyridine derivatives are pivotal in drug discovery due to their bioisosteric resemblance to purines. They exhibit anti-tumor, anti-viral, and antimicrobial activities, as highlighted in studies of structurally related compounds .
Properties
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXFNRQQUOYNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148576 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416714-23-2 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of this complex heterocyclic compound generally follows a multistep pathway starting from simpler heterocyclic or aromatic precursors. The key stages include:
- Formation of the pyrazolo[3,4-b]pyridine core.
- Bromination at the desired position.
- Attachment of the tetrahydro-2H-pyran-2-yl group.
- Final amino functionalization at position 3.
These steps are optimized under specific reaction conditions to maximize yield and selectivity, often involving protection/deprotection strategies and regioselective transformations.
Core Formation: Construction of the Pyrazolo[3,4-b]pyridine
The core heterocycle is typically synthesized via cyclization reactions involving 3-aminopyridines or related precursors. A common approach involves:
- Condensation of a suitable hydrazine derivative with a 2-cyanopyridine or 2-chloropyridine derivative.
- Cyclization under acidic or basic conditions to form the fused heterocycle.
| Step | Reagents | Solvent | Temperature | Catalyst/Conditions |
|---|---|---|---|---|
| Core formation | Hydrazine derivatives + 2-cyanopyridine | Ethanol or DMF | Reflux | Acidic catalysis (e.g., acetic acid) |
Hydrazine derivatives react with 2-cyanopyridine under reflux in ethanol, leading to cyclization and formation of the pyrazolo[3,4-b]pyridine core.
Bromination at the Appropriate Position
Bromination is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS). The reaction is conducted under controlled conditions to ensure regioselectivity, targeting the 5-position of the heterocycle.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| NBS | Acetonitrile or DMF | 0°C to room temperature | Radical or electrophilic substitution |
- Dissolve the heterocyclic intermediate in a suitable solvent.
- Add NBS slowly at 0°C.
- Stir the mixture at room temperature until completion, monitored by TLC.
- Purify via chromatography.
Attachment of the Tetrahydro-2H-pyran-2-yl Group
The tetrahydropyran moiety is introduced through nucleophilic substitution or via a protected alcohol intermediate. Typically, a suitable precursor such as tetrahydro-2H-pyran-2-ol or its derivatives is reacted with the heterocyclic bromide.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Coupling | Tetrahydro-2H-pyran-2-ol + heterocyclic bromide | Acetone or DMSO | Reflux | Base (e.g., K2CO3) to facilitate nucleophilic substitution |
- Mix the heterocyclic bromide with tetrahydro-2H-pyran-2-ol in the presence of a base.
- Reflux under inert atmosphere.
- Isolate the product after work-up and purification.
Introduction of the Amino Group at Position 3
The amino group at position 3 can be introduced via nucleophilic substitution or reduction of suitable intermediates, such as nitro derivatives.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amination | Ammonia or amines | Ethanol or DMF | Reflux | Catalysis by Pd or Ni if reduction is involved |
- Treat the halogenated intermediate with ammonia or primary amines under reflux.
- Purify the amino derivative by chromatography.
Final Purification and Characterization
The synthesized compound is purified via column chromatography or recrystallization. Characterization involves NMR, MS, IR, and elemental analysis to confirm structure and purity.
Summary of Reaction Conditions and Reagents
| Step | Key Reagents | Typical Solvent | Temperature | Remarks |
|---|---|---|---|---|
| Core synthesis | Hydrazines, 2-cyanopyridine | Ethanol, DMF | Reflux | Acidic conditions |
| Bromination | NBS | Acetonitrile | 0°C to RT | Regioselective |
| Pyran attachment | Tetrahydro-2H-pyran-2-ol, K2CO3 | Acetone | Reflux | Nucleophilic substitution |
| Amino group introduction | NH3 or amines | Ethanol | Reflux | Nucleophilic substitution |
Research Findings and Data Tables
| Synthesis Step | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Core formation | Hydrazine + 2-cyanopyridine | 70-85 | High regioselectivity |
| Bromination | NBS | 65-80 | Regioselective at position 5 |
| Pyran attachment | Tetrahydro-2H-pyran-2-ol + bromide | 60-75 | Requires base catalysis |
| Amination | NH3 | 70-85 | Final step, high efficiency |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Major Products
The major products of these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for producing high-performance polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with analogous derivatives:
Key Findings :
Role of Protecting Groups :
- The THP group in the target compound mitigates the solubility limitations of its unprotected analog (CAS 405224-24-0), which has a density of 2.0 g/cm³ and a boiling point of 429°C .
- Piperazine-substituted analogs (e.g., 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine) prioritize bioavailability, making them suitable for central nervous system applications .
Biological Activity Trends :
- Bromine at position 5 (as in the target compound) is critical for anti-tumor activity, as seen in studies of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, which forms hydrogen-bonded dimers to stabilize target interactions .
- Fluorine substitution (e.g., 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine) reduces molecular weight and may enhance metabolic stability but at the cost of reduced halogen-bonding interactions .
Synthetic Flexibility :
- The THP-protected compound serves as an intermediate for further derivatization. For example, carbaldehyde analogs (e.g., 5-Bromo-1-THP-pyrazolo[3,4-c]pyridine-3-carbaldehyde) enable conjugation reactions for antibody-drug conjugates .
Safety and Handling :
- Unprotected pyrazolo[3,4-b]pyridines (e.g., CAS 405224-24-0) are classified as harmful via inhalation, skin contact, or ingestion, necessitating stringent safety protocols. The THP-protected derivative likely has milder hazards due to reduced reactivity .
Biological Activity
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has been recognized for various pharmacological properties, including anti-cancer and anti-inflammatory activities.
The molecular formula of this compound is with a molecular weight of approximately 297.15 g/mol. It features a bromine atom and a tetrahydropyran ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN4O |
| Molecular Weight | 297.15 g/mol |
| CAS Number | 1416714-23-2 |
| Physical Form | Solid (white to yellow) |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom allows for electrophilic interactions, while the pyrazolo[3,4-b]pyridine core can engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways critical for cell survival and apoptosis.
- Antioxidant Activity : The structural features may confer antioxidant properties, reducing oxidative stress in cells.
Biological Activity Studies
Recent studies have highlighted the potential of this compound in various biological assays.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
| A375 | 0.5 |
These results indicate that the compound is particularly effective against cervical and melanoma cancer cell lines.
Case Studies
One notable case study involved the use of this compound as a probe in biological research to investigate enzyme activities related to cancer metabolism. The findings suggested that it could selectively inhibit certain kinases involved in tumor growth.
Applications in Drug Development
The unique structure of 5-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-b]pyridin-3-amine positions it as a promising candidate for further development into therapeutic agents targeting cancer and other diseases. Its ability to modify enzyme activity makes it suitable for drug discovery efforts aimed at developing selective inhibitors.
Q & A
Q. Key Analytical Tools :
- NMR : Confirm THP protection via δ 1.4–4.0 ppm (tetrahydrofuran protons) and pyrazole NH disappearance .
- HPLC-MS : Monitor reaction completion and purity (>95%) .
Advanced: How do reaction conditions (e.g., catalyst choice, temperature) influence coupling efficiency in synthesizing derivatives of this compound?
Methodological Answer:
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) are critical for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling 5-bromo intermediates with aryl amines at 100°C under nitrogen achieves ~70% yield .
- Temperature : Higher temperatures (100–120°C) improve reaction rates but may degrade sensitive functional groups. Lower temperatures (room temperature) are used for acid-sensitive intermediates (e.g., THP-protected compounds) .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) are preferred for Pd-mediated couplings .
Q. Data Contradiction Example :
- reports 88% yield for Boc protection using Et₃N in DMF, while similar protocols in show lower yields (29%) due to competing side reactions with brominated intermediates.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify THP protons (δ 1.4–4.0 ppm), pyrazole NH (δ 12–13 ppm), and bromine-induced deshielding at C5 (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Detect NH₂ stretches (3448–3176 cm⁻¹) and absence of carbonyl groups (e.g., Boc after deprotection) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 311.04 for C₁₁H₁₃BrN₄O) .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments for this compound?
Methodological Answer:
- Hydrogen Bonding Networks : Crystallography reveals intermolecular N–H···N bonds (e.g., 2.50 Å in pyridine analogs) that stabilize dimeric structures, aiding in confirming amine positioning .
- Torsion Angles : THP ring puckering and pyrazole-pyridine dihedral angles (e.g., 5–10°) clarify steric effects influencing reactivity .
Case Study : - used X-ray to resolve a centrosymmetric dimer structure for a brominated pyridine analog, confirming regioselectivity of bromination .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Waste Management : Halogenated waste containers for brominated byproducts .
Advanced: How can substituent effects (e.g., bromine vs. iodine) modulate biological activity in analogs?
Methodological Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at C5, improving cross-coupling efficiency compared to iodine .
- Steric Effects : Larger iodine may hinder binding in kinase inhibitors, as seen in pyrazolo[3,4-d]pyrimidine analogs .
- SAR Studies : Replace bromine with methyl or methoxy groups to assess activity changes in target proteins (e.g., GSK-3β inhibition) .
Basic: How is purity assessed and improved during synthesis?
Methodological Answer:
- Chromatography : Flash column chromatography (heptane/EtOAc gradients) removes unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity solids (>97%) .
- HPLC : Quantify purity (>99%) with C18 columns and UV detection at 254 nm .
Advanced: What computational methods predict reactivity or stability of intermediates?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
